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Compound of Interest

Compound Name: Fas-IN-1

cat. No.: B560117

Executive Summary

Fas-IN-1 is a potent, synthetic small-molecule inhibitor targeting Fatty Acid Synthase (FASN),
the multifunctional enzyme complex responsible for de novo lipogenesis. Unlike dietary lipid
uptake, FASN activity is pathologically upregulated in various carcinomas (breast, prostate,
ovarian) to fuel rapid membrane biogenesis and lipid signaling.

Crucial Distinction: Despite the prefix "Fas," this compound does not target the Fas cell surface
death receptor (CD95/APO-1). It is a metabolic inhibitor.

Primary Target: Fatty Acid Synthase (FASN)[1][2][3][4][5]

Potency (IC50): ~10 nM (Enzymatic assay)

Mechanism: Blocks the condensation of Acetyl-CoA and Malonyl-CoA into Palmitate.

Key Application: Metabolic oncology, studying lipid dependency in cancer cells, and
validating FASN as a therapeutic target.[6]

Chemical & Mechanistic Profile
Chemical Identity

Fas-IN-1 is characterized by a spiro-piperidine scaffold, designed to occupy the catalytic pocket
of the FASN complex.
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o IUPAC Name: 4-cyclopropyl-9-(4-quinolin-7-ylphenyl)sulfonyl-1-oxa-4,9-
diazaspiro[5.5]undecan-3-one

e Molecular Formula: C26H27N304S

¢ Solubility: DMSO (up to 100 mM); insoluble in water.

Mechanism of Action (MOA)

FASN is a homodimeric enzyme containing seven catalytic domains. Fas-IN-1 acts as a direct
inhibitor of the FASN catalytic cycle.[1] By binding to the enzyme, it arrests the synthesis of
Palmitate (C16:0).

Downstream Consequences:

e Substrate Accumulation: Inhibition causes a rapid buildup of Malonyl-CoA. High Malonyl-CoA
levels inhibit Carnitine Palmitoyltransferase-1 (CPT-1), blocking fatty acid oxidation (FAO).

e Product Depletion: Starves the cell of Palmitate, reducing phospholipid availability for
membrane synthesis.

 Lipotoxicity & Apoptosis: The accumulation of toxic intermediates and the collapse of
membrane integrity trigger the Unfolded Protein Response (UPR) and subsequent
apoptosis.

Pathway Visualization

The following diagram illustrates the FASN pathway and the specific blockade point of Fas-IN-
1.[7]
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Caption: Fas-IN-1 intercepts the FASN cycle, preventing Palmitate formation and triggering
apoptotic cell death.

Biological Activity Data
In Vitro Potency

Fas-IN-1 demonstrates nanomolar potency against purified human FASN and cellular activity in
lipogenic tumor lines.

Assay Type Cell Line | Target Readout Potency (IC50)
Biochemical Purified Human FASN  NADPH Oxidation 10 nM
SK-BR-3 (Breast o
Cellular Cell Viability (72h) ~40 - 100 nM
Cancer)

PC-3 (Prostate o
Cellular Cell Viability (72h) ~50 - 150 nM
Cancer)

) HCT116 (Colon ) ]
Metabolic Palmitate Synthesis <100 nM
Cancer)

Phenotypic Effects

 Lipid Droplet Reduction: Treatment results in a visible reduction of intracellular lipid droplets
(detectable via Oil Red O or BODIPY staining).
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e Cycle Arrest: Induces G1/S phase arrest in FASN-dependent cells.

e Synergy: Shows synergistic lethality when combined with taxanes (e.g., Paclitaxel) in
resistant breast cancer lines.

Experimental Protocols
Protocol A: FASN Enzymatic Inhibition Assay
(Biochemical)

Purpose: To verify the direct inhibitory potency of Fas-IN-1 on purified FASN enzyme. Principle:
FASN consumes NADPH during fatty acid synthesis.[2][4][5] Activity is measured by the
decrease in absorbance at 340 nm.

Reagents:

Purified FASN protein (human recombinant).[1]

Substrates: Acetyl-CoA (100 puM), Malonyl-CoA (100 puM).

Cofactor: NADPH (100 puM).

Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.

Workflow:

Preparation: Dilute Fas-IN-1 in DMSO to 100x desired final concentrations (e.g., 0.1 nM to
1000 nM).

 Incubation: Mix 100 ng of FASN protein with Fas-IN-1 (1 pL) in 90 pL buffer. Incubate for 15
min at 37°C to allow binding.

« Initiation: Add 10 pL of Substrate Mix (Acetyl-CoA, Malonyl-CoA, NADPH).

e Measurement: Immediately monitor Absorbance (340 nm) in kinetic mode for 20 minutes
using a microplate reader.
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e Analysis: Calculate the slope (AOD/min) for the linear range. Normalize to DMSO control
(100% activity).

Protocol B: Cellular Palmitate Synthesis Assay

Purpose: To confirm Fas-IN-1 inhibits de novo lipogenesis inside living cells.

Workflow:

Seeding: Seed cancer cells (e.g., SK-BR-3) in 6-well plates (300,000 cells/well).

» Starvation: Switch to low-serum media (1% FBS) for 12 hours to sensitize the lipid pathway.
o Treatment: Treat with Fas-IN-1 (10, 50, 100 nM) or Vehicle for 2 hours.

e Labeling: Pulse cells with [1,2-14C]-Acetic Acid (1 pCi/mL) for 4 hours.

o Extraction: Lyse cells and extract lipids using the Folch method (Chloroform:Methanol 2:1).

e Analysis: Dry the organic phase, reconstitute, and analyze via Thin Layer Chromatography
(TLC) or Scintillation Counting.

Result: Expect a dose-dependent decrease in radiolabeled lipid incorporation.

Experimental Validation Workflow

The following flowchart outlines the logical steps to validate Fas-IN-1 activity in a new cell
model.
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Caption: A stepwise logic gate for validating Fas-IN-1 efficacy in novel biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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